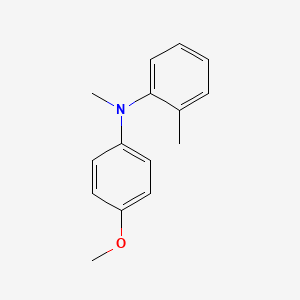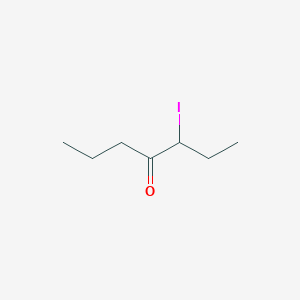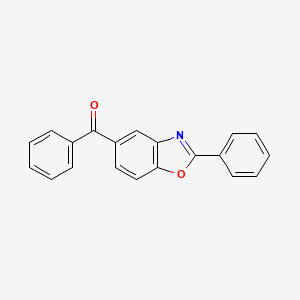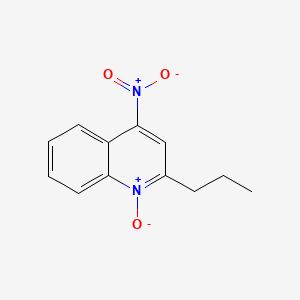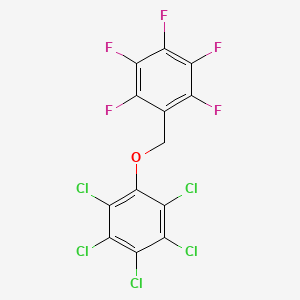![molecular formula C16H18Cl3N2O3P B14423097 Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate CAS No. 80984-92-5](/img/structure/B14423097.png)
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate is a complex organophosphorus compound It is characterized by the presence of both chloro and phosphorochloridate groups, making it a unique entity in the realm of chemical compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate typically involves multiple steps. One common method includes the reaction of N-methyl-N-phenylmethaniminium chloride with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product. Safety measures are paramount due to the reactive nature of the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphorochloridate derivatives.
Reduction: This can result in the formation of simpler organophosphorus compounds.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorochloridate derivatives, while substitution reactions can produce a variety of functionalized organophosphorus compounds.
Applications De Recherche Scientifique
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate involves its interaction with molecular targets such as enzymes and proteins. The chloro and phosphorochloridate groups play a crucial role in these interactions, often leading to the inhibition or modification of enzyme activity. The compound can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(dimethylamino)phosphorochloridate: This compound shares the phosphorochloridate group but differs in the presence of dimethylamino groups instead of chloro and N-methyl-N-phenylmethaniminium groups.
Bis(2,2,2-trichloroethyl) phosphorochloridate: This compound also contains the phosphorochloridate group but has trichloroethyl groups instead of the chloro and N-methyl-N-phenylmethaniminium groups.
Uniqueness
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
80984-92-5 |
|---|---|
Formule moléculaire |
C16H18Cl3N2O3P |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
chloro-dioxido-oxo-λ5-phosphane;chloromethylidene-methyl-phenylazanium |
InChI |
InChI=1S/2C8H9ClN.ClH2O3P/c2*1-10(7-9)8-5-3-2-4-6-8;1-5(2,3)4/h2*2-7H,1H3;(H2,2,3,4)/q2*+1;/p-2 |
Clé InChI |
GCILNXANELNGJI-UHFFFAOYSA-L |
SMILES canonique |
C[N+](=CCl)C1=CC=CC=C1.C[N+](=CCl)C1=CC=CC=C1.[O-]P(=O)([O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



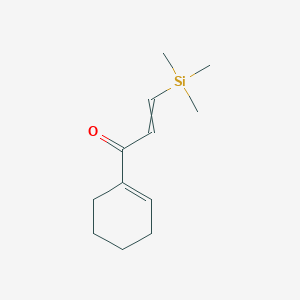
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)
![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
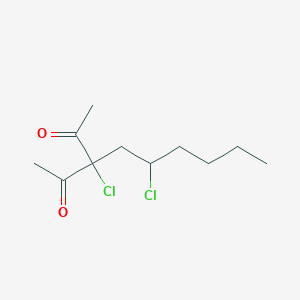
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
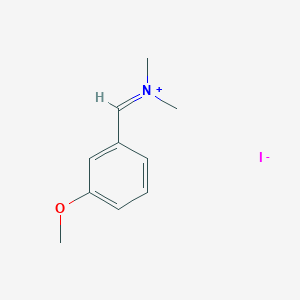
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
